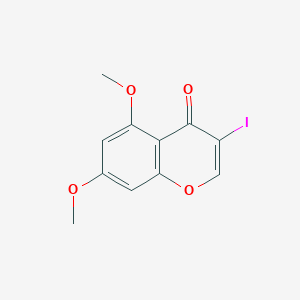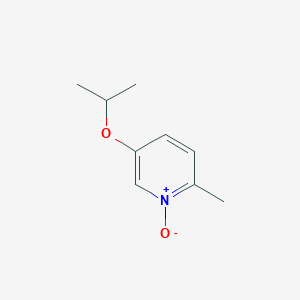![molecular formula C13H11NO4 B8557225 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- CAS No. 186376-28-3](/img/structure/B8557225.png)
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- is a heterocyclic compound known for its unique bicyclic structure. This compound is notable for its broad spectrum of antimicrobial activity against bacteria, yeast, and fungi . It has been used in various commercial products for the prevention and treatment of skin infections such as impetigo, acne, and athlete’s foot .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- can be achieved through several methods:
Cyclopropanation of Maleimides: This method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, providing high yields and diastereoselectivities.
Intramolecular Cyclopropanation: Utilizing Ru(II) catalysis, this method involves the intramolecular cyclopropanation of alpha-diazoacetates.
Industrial Production Methods
Industrial production methods often involve large-scale cyclopropanation reactions, which are optimized for high yield and purity. The use of transition metal catalysts such as palladium and ruthenium is common in these processes .
化学反応の分析
Types of Reactions
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
科学的研究の応用
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential in treating skin infections and other microbial diseases.
Industry: Utilized in the production of antimicrobial agents for various commercial products.
作用機序
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- involves its incorporation into DNA during replication. This process forms mutagenic lesions in the genetic material of cells without altering its chemical structure, thereby exerting its antimicrobial effects .
類似化合物との比較
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in several antiviral medications.
3-Azabicyclo[3.1.0]hexane derivatives: These derivatives are used in drug design and have various biological activities.
Uniqueness
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- is unique due to its broad-spectrum antimicrobial activity and its ability to form mutagenic lesions in DNA, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
186376-28-3 |
|---|---|
分子式 |
C13H11NO4 |
分子量 |
245.23 g/mol |
IUPAC名 |
3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c15-11-8-9(10(8)13(17)18)12(16)14(11)6-7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H,17,18) |
InChIキー |
DCBOVHSPJWLEQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(C3C(=O)O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-amino-N-(2-methyl-5-nitrophenyl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8557159.png)
![methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate](/img/structure/B8557164.png)
![Benzonitrile, 4-[1-[(trimethylsilyl)methyl]ethenyl]-](/img/structure/B8557167.png)

![4'-(Ethylsulfonyl)-2'-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B8557174.png)
![4-[2-(Pyrrolidin-1-yl)ethylamino]pyridine](/img/structure/B8557178.png)
![1h-Benzimidazole,6-(chloromethyl)-1-[(2-chlorophenyl)methyl]-2-methyl-,hydrochloride](/img/structure/B8557196.png)




